2-amino-N-cyclohexyl-N-methylbenzamide (U-47700) is a synthetically produced chemical compound first reported in the 1970s by the Upjohn Company. [] Initially researched for its potential analgesic properties, it falls under the class of synthetic opioids due to its interaction with opioid receptors, particularly the μ-opioid receptor. [] U-47700 has been the subject of scientific studies exploring its binding affinity to opioid receptors and its potential role in pain management. []
The synthesis of 2-amino-N-cyclohexyl-N-methylbenzamide was first detailed in a patent filed by the Upjohn company. [] While the specific details are proprietary, the synthesis likely involves reacting a substituted benzamide with cyclohexylmethylamine, followed by a reduction step. The presence of two chiral centers in the molecule results in the formation of cis and trans isomers, with the trans isomer advertised for sale. []
2-amino-N-cyclohexyl-N-methylbenzamide consists of a benzamide core structure. Attached to the benzene ring is an amino group at the 2-position. The amide nitrogen is substituted with a methyl group and a cyclohexyl ring. The presence of two chiral centers in the molecule, at the cyclohexyl carbon attached to the amide nitrogen and the alpha carbon of the cyclohexyl ring, results in the existence of four stereoisomers. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: